molecular formula C21H25ClN2O3 B11333041 N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B11333041
M. Wt: 388.9 g/mol
InChI Key: WCDNRWJSUDQKEQ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 2-chlorophenyl group, a morpholine ring, and an ethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol, which is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining high standards of purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H25ClN2O3/c1-2-27-17-9-7-16(8-10-17)21(25)23-15-20(24-11-13-26-14-12-24)18-5-3-4-6-19(18)22/h3-10,20H,2,11-15H2,1H3,(H,23,25)

InChI Key

WCDNRWJSUDQKEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3

Origin of Product

United States

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